

Application Note: FT-IR Analysis of Synthesized Barium Carbonate

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Compound of Interest

Compound Name: Barium carbonate, CP

Cat. No.: B147902

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Introduction

Barium carbonate (BaCO_3) is an inorganic compound with numerous applications in various industries, including the production of specialty glass, ceramics, bricks, and as a precursor for the synthesis of other barium compounds such as barium titanate. The purity and structural integrity of synthesized barium carbonate are crucial for its performance in these applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique used to identify functional groups in a molecule. This application note provides a detailed protocol for the synthesis of barium carbonate and its subsequent analysis using FT-IR spectroscopy to verify its formation and purity.

Data Presentation

The characteristic infrared absorption bands of barium carbonate are attributed to the vibrational modes of the carbonate ion (CO_3^{2-}). The positions of these bands can confirm the presence of barium carbonate in a sample.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Reference
~1440-1446	Asymmetric C-O Stretching (v ₃)	Strong	[1][2]
~1059-1060	Symmetric C-O Stretching (v ₁)	Weak	[1][2]
~856	Out-of-Plane Bending (v ₂)	Sharp, Medium	[1]
~693	In-Plane Bending (v ₄)	Sharp, Medium	[1]

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific crystalline form of barium carbonate.

Experimental Protocols

1. Synthesis of Barium Carbonate via Precipitation

This protocol describes a common laboratory method for synthesizing barium carbonate through the reaction of barium chloride and sodium carbonate.

Materials:

- Barium chloride dihydrate (BaCl₂·2H₂O)
- Sodium carbonate (Na₂CO₃)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Drying oven

Procedure:

- Prepare Reactant Solutions:
 - Prepare a 0.5 M solution of barium chloride by dissolving the appropriate amount of $\text{BaCl}_2 \cdot 2\text{H}_2\text{O}$ in deionized water.
 - Prepare a 0.5 M solution of sodium carbonate by dissolving the appropriate amount of Na_2CO_3 in deionized water.
- Precipitation:
 - Place a beaker containing the sodium carbonate solution on a magnetic stirrer.
 - Slowly add the barium chloride solution to the sodium carbonate solution dropwise while stirring continuously. A white precipitate of barium carbonate will form immediately.
- Digestion of the Precipitate:
 - Continue stirring the mixture for 30 minutes at room temperature to allow the precipitate to age, which can improve its filterability.
- Filtration and Washing:
 - Separate the barium carbonate precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.
 - Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium chloride.
- Drying:
 - Dry the collected barium carbonate powder in a drying oven at 100-110 °C for several hours until a constant weight is achieved.
- Homogenization:

- Gently grind the dried barium carbonate powder using a mortar and pestle to obtain a fine, homogeneous powder.

2. FT-IR Analysis of Synthesized Barium Carbonate

This protocol outlines the procedure for analyzing the synthesized barium carbonate powder using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

- Synthesized barium carbonate powder
- FT-IR spectrometer with an ATR accessory
- Spatula
- Ethanol or isopropanol for cleaning

Procedure:

- Background Spectrum Acquisition:
 - Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol or isopropanol and allowing it to dry completely.
 - Acquire a background spectrum with the empty ATR accessory. This will account for any atmospheric interferences (e.g., CO₂, water vapor).
- Sample Preparation and Measurement:
 - Place a small amount of the synthesized barium carbonate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
 - Acquire the FT-IR spectrum of the sample. Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).

- Data Processing and Analysis:

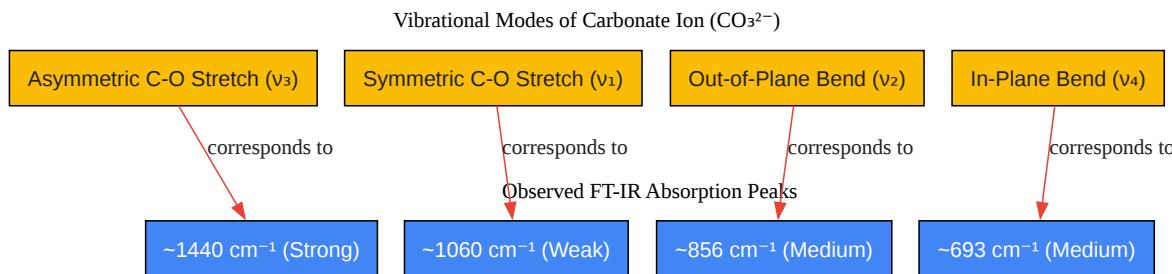
- The acquired spectrum should be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.
- Identify the characteristic absorption peaks of barium carbonate as listed in the data presentation table. The presence of strong peaks around 1440 cm^{-1} , and sharper peaks around 856 cm^{-1} and 693 cm^{-1} , confirms the successful synthesis of barium carbonate.[\[1\]](#)

Mandatory Visualization



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Caption: Experimental workflow for the synthesis and FT-IR analysis of barium carbonate.



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Caption: Correlation between carbonate vibrational modes and FT-IR peaks.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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